Bis-Ester Malonate Enables Two Independent Sites for Sequential Chemoselective Transformations vs. Monoester Analog (CAS 135716-08-4)
The target compound possesses two ethyl ester groups on the malonate moiety, each serving as an independent site for chemoselective hydrolysis, transesterification, amidation, or decarboxylation. In contrast, the closest monoester analog, tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 135716-08-4), carries only a single ethyl ester, halving the number of available reactive handles for sequential synthetic elaboration [1]. This structural difference is not merely additive; it fundamentally changes the synthetic strategy space. The bis-ester enables Knoevenagel–Michael cascade sequences where one ester can be hydrolyzed to the carboxylic acid for subsequent coupling while the second ester remains intact for later diversification [2].
| Evidence Dimension | Number of independently addressable ester functional groups |
|---|---|
| Target Compound Data | 2 ethyl ester groups (diethyl malonate moiety); MW 341.40 g·mol⁻¹; 6 H-bond acceptors; 8 rotatable bonds |
| Comparator Or Baseline | tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 135716-08-4): 1 ethyl ester group; MW 269.34 g·mol⁻¹; 4 H-bond acceptors; PSA 55.84 Ų; crystalline solid, mp 83–87 °C |
| Quantified Difference | +1 ester group (+72.06 Da molecular weight increase); +2 H-bond acceptors; +26.26 Ų topological polar surface area |
| Conditions | Structural comparison based on reported molecular formulas and computed physicochemical properties from PubChem and vendor technical specifications |
Why This Matters
For procurement decisions in multi-step medicinal chemistry synthesis, the additional ester handle directly translates to doubled synthetic versatility: one route can access both mono-acid and di-acid intermediates without changing building blocks, reducing the number of distinct starting materials a project must source and validate.
- [1] PubChem. Compound Summary for CID 59605837: Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)malonate. National Center for Biotechnology Information, 2024. View Source
- [2] Davies SG, Díez D, Dominguez SH, Garrido NM, Kruchinin D, Price PD, Smith AD. Asymmetric three- and [2 + 1]-component conjugate addition reactions for the stereoselective synthesis of polysubstituted piperidinones. Org. Biomol. Chem. 2007;5(9):1405–1415. DOI: 10.1039/b701226h. View Source
